molecular formula C21H14FN5O3S3 B2421086 6-(4-fluorophenyl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)imidazo[2,1-b]thiazole-3-carboxamide CAS No. 1049447-08-6

6-(4-fluorophenyl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)imidazo[2,1-b]thiazole-3-carboxamide

Cat. No.: B2421086
CAS No.: 1049447-08-6
M. Wt: 499.55
InChI Key: KHCKLGVTALOCAZ-UHFFFAOYSA-N
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Description

6-(4-fluorophenyl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)imidazo[2,1-b]thiazole-3-carboxamide is a synthetic heterocyclic compound of significant interest in medicinal chemistry research. Its molecular structure incorporates multiple privileged pharmacophores, including an imidazo[2,1-b]thiazole core and a thiazole-sulfonamide moiety. Heterocyclic compounds containing imidazole and thiazole rings are extensively investigated for their broad spectrum of biological activities . The imidazo[2,1-b]thiazole scaffold, in particular, is a recognized structure in the development of bioactive molecules . The presence of the sulfonamide functional group is a common feature in many therapeutic agents and is known to contribute to binding various enzyme targets. This combination of structural features makes this compound a valuable chemical tool for researchers screening for new therapeutic applications. It is intended for use in assay development, high-throughput screening, and structure-activity relationship (SAR) studies primarily in oncology, virology, and enzymology. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-(4-fluorophenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14FN5O3S3/c22-14-3-1-13(2-4-14)17-11-27-18(12-32-21(27)25-17)19(28)24-15-5-7-16(8-6-15)33(29,30)26-20-23-9-10-31-20/h1-12H,(H,23,26)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHCKLGVTALOCAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C(=CSC3=N2)C(=O)NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CS5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14FN5O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(4-fluorophenyl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)imidazo[2,1-b]thiazole-3-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various targets, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the imidazo[2,1-b]thiazole class, which is known for diverse biological activities. The molecular formula is C19H17FN4O2SC_{19}H_{17}FN_{4}O_{2}S, with a molecular weight of approximately 378.48 g/mol. The presence of the sulfamoyl and thiazole moieties suggests potential interactions with biological targets involved in various diseases.

1. Inhibition of Carbonic Anhydrase

Recent studies have demonstrated that derivatives of imidazo[2,1-b]thiazole exhibit selective inhibition of carbonic anhydrase (CA) isoforms. For example, compounds related to this structure have shown significant inhibitory activity against the cytosolic isoform hCA II with inhibition constants ranging from 57.7 to 98.2 µM, while showing no activity against hCA I, IX, and XII (K_i > 100 µM) . This selectivity indicates potential therapeutic applications in conditions where hCA II is implicated.

CompoundInhibition Constant (K_i)Target Isoform
6-(4-fluorophenyl)-...57.7 - 98.2 µMhCA II
Other derivativesK_i > 100 µMhCA I, IX, XII

2. Antiviral Activity

The imidazo[2,1-b]thiazole scaffold has been explored for its antiviral properties, particularly against Hepatitis C Virus (HCV). Compounds derived from this scaffold have shown promising results as inhibitors of HCV NS4B, with lead compounds exhibiting EC50 values as low as 16 nM . The mechanism involves targeting specific regions within the viral protein structure, which could lead to effective antiviral therapies.

3. Anticancer Potential

The compound's structure suggests potential anticancer activity. Recent research has indicated that similar imidazo[2,1-b]thiazole derivatives can induce apoptosis in cancer cell lines through caspase-dependent pathways . For instance, compounds with modifications at specific positions have demonstrated IC50 values in the low micromolar range against various cancer cell lines.

Cell LineCompoundIC50 Value (µM)
MCF-737a3.2
DU14537a6.8
A54937b8.4

Case Study 1: Anticancer Activity

A study investigated the effects of a series of imidazo[2,1-b]thiazole derivatives on breast cancer cells (MCF-7). The derivatives were found to significantly inhibit cell proliferation and induce apoptosis via mitochondrial pathways. The most potent compound exhibited an IC50 of 3.2 µM, making it a candidate for further development in anticancer therapy.

Case Study 2: Antiviral Efficacy

In another study focusing on HCV inhibitors, a derivative targeting the NS4B protein was found to enhance the efficacy of existing antiviral drugs when used in combination therapy. This synergistic effect allows for lower dosages of the standard treatments while maintaining high antiviral activity .

Scientific Research Applications

Chemical Properties and Structure

This compound features a complex structure that includes:

  • Fluorophenyl group : Enhances lipophilicity and biological activity.
  • Thiazole moiety : Known for its role in various biological activities.
  • Sulfamoyl group : Imparts additional pharmacological properties.

The molecular formula is C18H17FN4O2SC_{18}H_{17}FN_4O_2S, with a molecular weight of approximately 368.47 g/mol.

Anticancer Activity

Research indicates that compounds with similar structural characteristics exhibit significant anticancer properties. For instance, derivatives containing thiazole and imidazole rings have shown efficacy against various cancer cell lines by inhibiting cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.

  • Mechanism of Action : The inhibition of CDKs leads to cell cycle arrest and apoptosis in cancer cells, making these compounds potential candidates for cancer therapy. A study highlighted the effectiveness of aminothiazole compounds as CDK inhibitors, suggesting that modifications to the core structure could enhance their potency against malignancies .

Antimicrobial Activity

Compounds with thiazole derivatives have also been investigated for their antimicrobial properties. The combination of thiazole and sulfamoyl groups has been associated with enhanced antibacterial and antifungal activity.

  • Case Study : A recent study synthesized thiazolyl derivatives and evaluated their antimicrobial effects against various bacterial strains. Results showed promising activity against both Gram-positive and Gram-negative bacteria . This suggests that the compound may be effective in treating infections caused by resistant pathogens.

Case Study Overview

Study FocusFindingsReference
Anticancer ActivityCompounds similar to the target compound showed significant inhibition of CDK1, CDK2, CDK4, and CDK6.
Antimicrobial ActivityThiazolyl derivatives demonstrated potent activity against multiple bacterial strains.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies are critical in understanding how modifications to the chemical structure can influence biological activity.

  • Software Used : Schrodinger Suite has been commonly utilized for these analyses, providing insights into binding modes and affinities .

Q & A

Q. Q1. What are the standard synthetic routes for 6-(4-fluorophenyl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)imidazo[2,1-b]thiazole-3-carboxamide?

Methodological Answer: The synthesis typically involves multi-step heterocyclic coupling reactions. Key steps include:

  • Thiazole ring formation : Condensation of 4-fluorophenyl-substituted precursors with thioamide derivatives under reflux in ethanol or DMF, as described for analogous imidazo[2,1-b]thiazole systems .
  • Sulfamoyl linkage : Reaction of intermediates with sulfamoylating agents (e.g., chlorosulfonyl isocyanate) in anhydrous dichloromethane, followed by purification via column chromatography .
  • Final coupling : Amide bond formation between the imidazo[2,1-b]thiazole core and the sulfamoylphenyl moiety using carbodiimide-based coupling agents (e.g., EDC/HOBt) in DMF at 0–5°C .
    Yields range from 55–75%, with purity confirmed by HPLC (>95%) and structural validation via 1H^1H-NMR and IR spectroscopy .

Q. Q2. How is the compound characterized to confirm its structural integrity?

Methodological Answer: A combination of spectroscopic and chromatographic techniques is employed:

  • 1H^1H-NMR : Peaks at δ 7.2–8.1 ppm confirm aromatic protons from the fluorophenyl and thiazolyl groups. The sulfamoyl NH proton appears as a broad singlet near δ 10.2 ppm .
  • IR spectroscopy : Stretching vibrations at 1680–1700 cm1^{-1} (C=O amide), 1320–1350 cm1^{-1} (S=O sulfonamide), and 1240 cm1^{-1} (C-F) .
  • Mass spectrometry (ESI-MS) : Molecular ion peaks [M+H]+^+ align with theoretical molecular weights (e.g., m/z 512.08 for C21_{21}H14_{14}FN5N_5O2_2S3_3) .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) confirms purity >95% .

Advanced Research Questions

Q. Q3. How can conflicting spectral data (e.g., unexpected 1H^1H1H-NMR shifts) be resolved during characterization?

Methodological Answer: Contradictions often arise from tautomerism or solvent effects. Strategies include:

  • Variable Temperature NMR : To detect dynamic processes (e.g., rotational isomerism in sulfamoyl groups) by analyzing peak splitting at 25°C vs. −40°C .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals; e.g., HSQC correlates NH protons in sulfamoyl groups with adjacent carbons .
  • Computational validation : DFT calculations (B3LYP/6-31G*) predict chemical shifts and compare with experimental data .
    For example, a δ 7.8 ppm doublet misassigned to aromatic protons might instead correspond to imidazo-thiazole C-H protons, resolved via 13C^{13}C-NMR DEPT .

Q. Q4. What experimental design principles optimize yield in multi-step syntheses?

Methodological Answer: Critical factors include:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require rigorous drying to prevent hydrolysis .
  • Catalyst optimization : Triethylamine or DMAP accelerates amide coupling, reducing side products like N-acylurea .
  • Temperature control : Low temperatures (0–5°C) suppress epimerization during imidazo-thiazole cyclization .
  • Workup protocols : Liquid-liquid extraction (ethyl acetate/water) removes unreacted sulfamoylating agents, while trituration with cold ethanol isolates crystalline products .

Q. Q5. How are structure-activity relationships (SAR) evaluated for this compound’s potential kinase inhibition?

Methodological Answer: SAR studies involve:

  • Enzyme assays : Test inhibitory activity against kinases (e.g., EGFR, VEGFR2) using ADP-Glo™ assays. IC50_{50} values <100 nM suggest high potency .
  • Molecular docking : Autodock Vina or Schrödinger Suite predicts binding modes; e.g., fluorophenyl groups occupy hydrophobic pockets, while sulfamoyl acts as a hinge-binding motif .
  • Analog synthesis : Modify the thiazol-2-yl group (e.g., replace with pyridyl) to assess steric/electronic effects on activity .
    Contradictory data (e.g., poor activity despite strong docking scores) may indicate off-target effects, requiring cellular assays (e.g., proliferation inhibition in HeLa cells) .

Q. Q6. What strategies mitigate decomposition during long-term storage?

Methodological Answer: Stability studies guide storage conditions:

  • Lyophilization : Freeze-drying under argon preserves hygroscopic compounds (>95% purity after 6 months at −20°C) .
  • Light exclusion : Amber vials prevent photodegradation of the fluorophenyl moiety .
  • HPLC-MS monitoring : Detect degradation products (e.g., sulfonic acid from sulfamoyl hydrolysis) and adjust buffer pH (5.5–6.5) to stabilize the amide bond .

Q. Q7. How are synthetic byproducts identified and quantified?

Methodological Answer: Byproduct analysis involves:

  • LC-MS/MS : Detect trace impurities (e.g., des-fluoro analogs from incomplete fluorophenyl coupling) with a limit of detection (LOD) <0.1% .
  • Preparative TLC : Isolate minor byproducts (e.g., regioisomeric imidazo-thiazoles) for structural elucidation via 1H^1H-NMR .
  • Kinetic studies : Monitor reaction progress via in situ IR to identify intermediates prone to side reactions (e.g., over-oxidation of thiols) .

Q. Q8. What computational tools predict metabolic pathways for this compound?

Methodological Answer:

  • CYP450 metabolism : Use Schrödinger’s MetaSite to identify likely oxidation sites (e.g., fluorophenyl → catechol metabolites) .
  • UGT/SULT sulfation : SwissADME predicts glucuronidation at the sulfamoyl NH group, requiring in vitro microsomal assays for validation .
  • Toxicity screening : Derek Nexus flags potential hepatotoxicity from thiazole ring bioactivation to reactive iminoquinones .

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